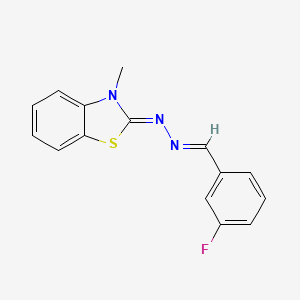

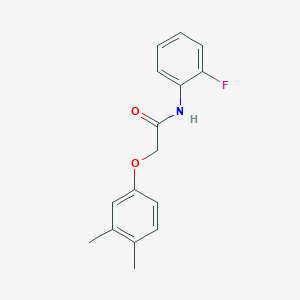

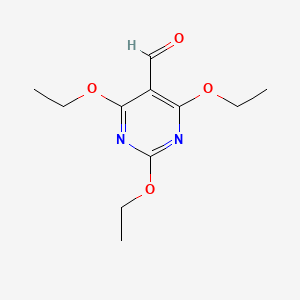

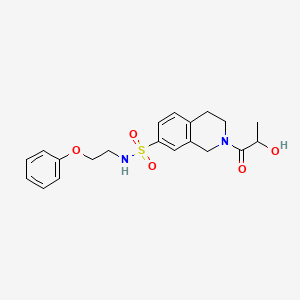

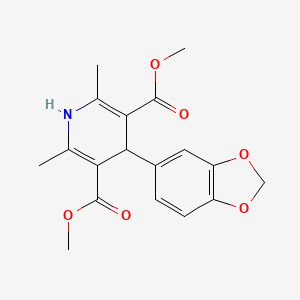

![molecular formula C17H19N3O2 B5579634 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are a class of organic compounds that have a benzene ring fused to an imidazole ring . They are known for their diverse biological activities and are used in the development of a wide range of drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process for “2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol” is not available in the sources I found.Molecular Structure Analysis

Benzimidazole derivatives have a bicyclic structure consisting of a benzene ring fused to an imidazole ring . The exact molecular structure of “2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol” would need to be determined through computational or experimental methods.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, some benzimidazole derivatives are solid at room temperature, while others may be liquid .Applications De Recherche Scientifique

Antiprotozoal Activity

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl-6-methoxyphenol: and its derivatives have demonstrated strong antiprotozoal activity against several protozoan parasites, including Giardia lamblia and Entamoeba histolytica . By inhibiting tubulin polymerization, these compounds outperform conventional antiprotozoal drugs like albendazole and metronidazole .

Antioxidant Properties

The compound exhibits moderate to high ability in scavenging peroxyl radicals. Specific derivatives containing metha-hydroxy and para-methoxy groups, as well as those with di/trihydroxy phenyl moieties, reveal antioxidant activity comparable to well-known phenolic antioxidants .

Medicinal Chemistry and Drug Development

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl-6-methoxyphenol: serves as a promising lead compound for drug development. Its antiviral, anticancer, and antibacterial activities make it a potential candidate for treating various diseases.

Computational Studies and Molecular Docking

The compound’s optimized geometrical structure, electronic properties, and vibrational features have been investigated using quantum computational methods. The calculated HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies suggest charge transfer within the molecule, making it suitable for drug action. Additionally, molecular docking studies aid in predicting protein binding .

Nonlinear Optical (NLO) Characteristics

First-order hyperpolarizability calculations provide insights into the compound’s NLO properties. Understanding these characteristics is crucial for potential applications in optical devices and materials .

Chemical Shifts and Spectroscopic Analysis

Experimental FT-IR and FT Raman data contribute to vibrational assignments and characterization of fundamental modes. Theoretical NMR chemical shifts align closely with actual measurements. UV-vis spectra and solvent effects have also been investigated .

Mécanisme D'action

Target of Action

The compound, also known as Oprea1_162997, is a derivative of benzimidazole . . The primary targets of these compounds can vary widely depending on the specific derivative and its functional groups.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of intermolecular interactions . These interactions can lead to changes in the target’s function, which can result in a therapeutic effect.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell growth and proliferation, inflammation, and various types of infections.

Pharmacokinetics

Benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects on cell growth and proliferation, inflammation, and various types of infections.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-20-14-9-5-4-8-13(14)19-17(20)18-11-12-7-6-10-15(22-2)16(12)21/h4-10,21H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEXXECOTDLJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)